![molecular formula C9H15N3OS B14336407 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione CAS No. 98659-84-8](/img/structure/B14336407.png)
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that features both morpholine and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of morpholine with an appropriate imidazole derivative under controlled conditions. One common method involves the use of a water bath maintained at 60°C, where morpholine is added with constant stirring. The mixture is then poured into crushed ice and kept overnight at room temperature to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. For instance, it may act as an irreversible tyrosine-kinase inhibitor, affecting pathways related to cell signaling and growth . This inhibition can lead to the modulation of various cellular processes, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A related compound with a similar structure but lacking the imidazole ring.
1-[2-(Morpholin-4-yl)ethyl]pyrazole: Another compound featuring the morpholine group but with a pyrazole ring instead of an imidazole.
Uniqueness
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione is unique due to its combination of morpholine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs.
Propiedades
Número CAS |
98659-84-8 |
|---|---|
Fórmula molecular |
C9H15N3OS |
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
3-(2-morpholin-4-ylethyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C9H15N3OS/c14-9-10-1-2-12(9)4-3-11-5-7-13-8-6-11/h1-2H,3-8H2,(H,10,14) |
Clave InChI |
DHOHUHASZYRZNB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN2C=CNC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


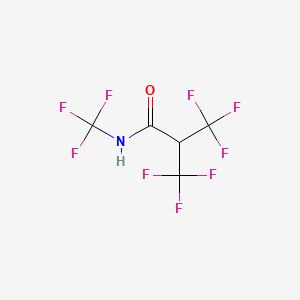
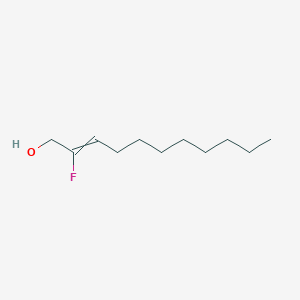
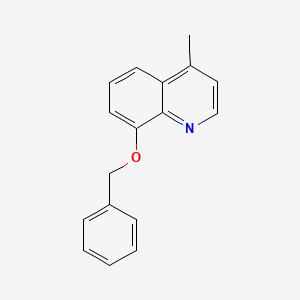
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)
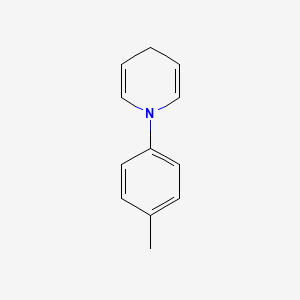
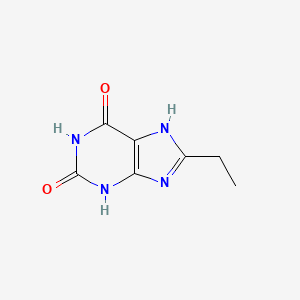
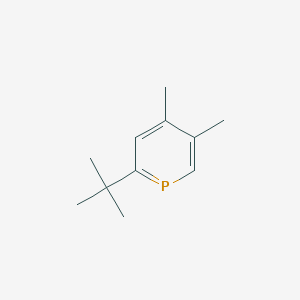
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)
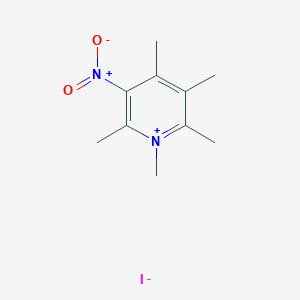
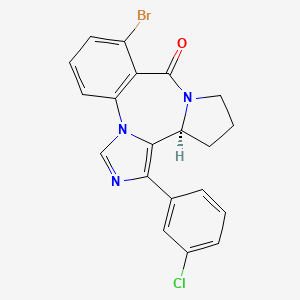
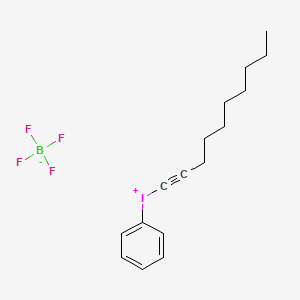
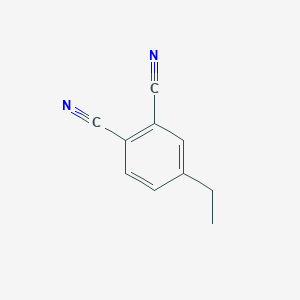

![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
